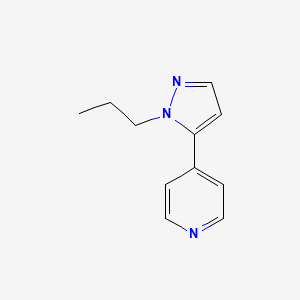

4-(1-propyl-1H-pyrazol-5-yl)pyridine

Description

Properties

IUPAC Name |

4-(2-propylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPQFSAGDVMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278356 | |

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-88-9 | |

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

A highly efficient and environmentally friendly method to synthesize pyrazolo[1,5-a]pyridine derivatives, including compounds structurally related to this compound, is the AcOH and O₂-promoted cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds.

- Reaction Conditions : Typically, N-amino-2-iminopyridine derivatives (3 mmol) react with β-dicarbonyl compounds (3 mmol) in ethanol (10 mL) containing 6 equivalents of acetic acid under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.

- Mechanism : The process involves nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, forming an intermediate that undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core.

- Yield Optimization : Increasing acetic acid loading from 2 to 6 equivalents improves yields significantly (from 34% to 74%), while excessive acid (>6 equiv) leads to side reactions forming triazolo derivatives. Oxygen atmosphere is critical; near-quantitative yields (94%) are observed under O₂, while inert atmosphere (argon) drastically reduces yield (6%).

- Substrate Scope : Various β-dicarbonyl compounds such as ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate, and acetylacetone can be used, enabling synthesis of diverse pyrazolo[1,5-a]pyridines with different substituents.

Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine

| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Target Compound (%) |

|---|---|---|---|

| 1 | 2 | Air | 34 |

| 2 | 4 | Air | 52 |

| 3 | 6 | Air | 74 |

| 4 | 6 | O₂ (1 atm) | 94 |

| 5 | 6 | Ar | 6 |

Palladium-Catalyzed Suzuki Cross-Coupling Route

Another prominent synthetic route to this compound derivatives involves palladium-catalyzed Suzuki cross-coupling between pyrazole boronic esters and bromopyridine derivatives.

- Stepwise Synthesis :

- Preparation of pyrazole boronic ester via N-alkylation of pyrazole with appropriate alkyl halides (e.g., mesylate derivatives).

- Suzuki coupling of the pyrazole boronic ester with bromopyridine substrates under palladium catalysis.

- Reaction Conditions : Typical conditions include Pd catalysts, base (e.g., K₂CO₃), and solvents like dioxane or toluene under reflux or elevated temperatures.

- Yields : The overall yields for target compounds via this route vary from 7% to 18% over 4–5 steps, with individual coupling steps yielding between 53% and 75%.

- Advantages : This method allows for selective functionalization and incorporation of diverse substituents on both pyrazole and pyridine rings.

- Notes on Substituents : Presence of methyl substituents on pyridine improves oxidative addition and coupling efficiency compared to unsubstituted analogs.

Table 2: Representative Yields for Suzuki Coupling Steps

| Step | Compound(s) | Yield (%) |

|---|---|---|

| N-alkylation to pyrazole boronic ester | Boronic ester intermediate | 75 |

| Pd-catalyzed coupling with bromopyridine | Coupled products (6a, 6b) | 53–65 |

| Overall yield (4–5 steps) | Target compounds (8–13) | 7–18 |

(Data adapted from 2022 pharmacological study on pyrazol-4-yl-pyridines)

Summary of Research Findings and Comparative Analysis

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Uses N-amino-2-iminopyridines and β-dicarbonyls under O₂ | High yield (up to 94%), environmentally friendly, one-step cyclization | Requires elevated temperature (130 °C), sensitive to acid loading |

| Suzuki Cross-Coupling | Pd-catalyzed coupling of pyrazole boronic esters and bromopyridines | Versatile substitution patterns, well-established methodology | Multi-step synthesis, moderate overall yields (7–18%) |

| Visible Light-Promoted Synthesis | Catalyst-free, mild conditions, green chemistry | Mild conditions, sustainable, good yields | Limited direct application to this compound |

Detailed Experimental Notes

- Optimal Acid Loading : 6 equivalents of acetic acid balances yield and side reactions in CDC synthesis.

- Atmosphere : Oxygen atmosphere is essential for oxidative cyclization; inert atmosphere drastically reduces product formation.

- Temperature : Elevated temperature (~130 °C) is required for efficient cyclization in CDC method.

- Substrate Variability : Both electron-donating and electron-withdrawing groups on the pyridine and pyrazole rings are tolerated.

- Purification : Products typically crystallize upon cooling and can be purified by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-propyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole or pyridine rings.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-(1-propyl-1H-pyrazol-5-yl)pyridine, exhibit a variety of biological activities such as:

- Anti-inflammatory : Pyrazoles have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, studies have reported effective inhibition against strains like E. coli and S. aureus .

- Anticancer : Recent investigations suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast and prostate cancers .

Medicinal Chemistry Applications

The compound's structure allows it to interact with various biological targets, leading to the following applications:

Drug Development

This compound serves as a scaffold for developing new pharmaceuticals. Its derivatives are being explored for:

- CB1 Receptor Antagonism : Some derivatives are being studied for their potential to modulate cannabinoid receptors, which could lead to treatments for obesity and metabolic disorders .

Neuroprotective Agents

Research highlights the neuroprotective effects of certain pyrazole compounds, indicating their potential use in treating neurodegenerative diseases .

Case Studies

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(1-propyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act on protein kinases involved in signal transduction pathways, thereby influencing cellular processes such as proliferation and apoptosis . The compound’s effects are mediated through its binding to these targets and subsequent modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Pyridine Position : Attachment at the pyrazole’s 4-position (vs. 3-position in 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine) alters electron distribution, affecting binding interactions in biological systems .

- Ring Fusion : Fused systems like pyrazolopyrimidines (e.g., compound 2 in ) exhibit greater rigidity and π-conjugation, enhancing stability but limiting conformational flexibility .

Research Findings and Gaps

- Structural Characterization : Crystallographic data for analogs (e.g., compound 3 in ) were refined using SHELXL, a standard tool for small-molecule analysis . This methodology could be applied to confirm the target compound’s structure.

- Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for this compound are scarce, necessitating reliance on extrapolation from analogs.

- Opportunities : Comparative studies with methyl- or tolyl-substituted analogs could clarify the impact of substituents on reactivity and function.

Biological Activity

4-(1-propyl-1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a propyl group and a pyridine moiety. Its molecular structure can be represented as follows:

This structure contributes to its ability to interact with various biological targets, enhancing its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a related compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 26 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 |

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves modulation of key signaling pathways. Compounds in this class have been shown to interact with various receptors and enzymes, affecting cellular signaling cascades. For example, pyrazole derivatives can act as allosteric modulators at muscarinic receptors, enhancing acetylcholine's effects .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are being investigated for their anti-inflammatory activities. Studies have indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazole, including those related to this compound, have demonstrated antimicrobial properties against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study evaluated the efficacy of a pyrazole derivative in patients with advanced lung cancer, showing promising results in tumor reduction and improved survival rates.

- Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects of pyrazole compounds in rheumatoid arthritis patients indicated reduced inflammation markers and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-propyl-1H-pyrazol-5-yl)pyridine, and what analytical techniques are critical for confirming its structure?

- Synthetic Routes : Common methods include cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and pyrazole derivatives. Pyrazole rings can be functionalized via alkylation or condensation reactions .

- Structural Verification : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive confirmation of the molecular geometry .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what role does SHELXL play in refinement?

- Crystallography Workflow : Single crystals are grown via slow evaporation or diffusion methods. Diffraction data are collected and processed using programs like SHELXS for structure solution and SHELXL for refinement.

- SHELXL Features : SHELXL refines anisotropic displacement parameters, resolves disorder, and applies restraints for flexible groups (e.g., the propyl chain). Hydrogen bonding and π-π stacking interactions are analyzed using PLATON or Mercury .

Q. What spectroscopic methods are most effective for distinguishing positional isomers in pyrazole-pyridine hybrids?

- NMR Analysis : ¹H-¹H COSY and NOESY spectra identify coupling patterns and spatial proximity of protons. ¹³C NMR distinguishes between pyridine C-4 and C-3 positions based on electronic environments.

- IR and UV-Vis : Infrared spectroscopy detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while UV-Vis identifies conjugation patterns .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during pyrazole functionalization?

- Optimization Strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Screen solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃) to minimize side reactions.

- Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

Q. What computational methods predict the reactivity and binding interactions of this compound with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using AMBER or GROMACS to assess binding stability.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : Use AutoDock Vina to screen against kinase or receptor targets (e.g., EGFR, COX-2) .

Q. How can discrepancies in thermal stability data between experimental and computational models be resolved?

- Experimental Validation : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compare decomposition onset temperatures with DFT-predicted bond dissociation energies.

- Error Sources : Account for crystal packing effects (via Hirshfeld surface analysis) and solvent residues in experimental samples .

Q. What strategies mitigate safety risks when handling this compound in the laboratory?

- Exposure Mitigation : Use fume hoods for synthesis and handling. Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids). Dispose of waste via certified hazardous waste protocols .

Key Considerations for Researchers

- Regiochemical Challenges : Pyrazole C-5 vs. C-3 substitution can lead to isomers. Use NOESY to confirm spatial arrangements .

- Crystallographic Artifacts : Check for twinning or disorder in the propyl chain using PLATON’s ADDSYM .

- Reaction Scalability : Pilot small-scale reactions (<1 mmol) before scaling up to avoid exothermic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.